molecular formula C24H35N5O5 B12425243 ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

Cat. No.: B12425243
M. Wt: 484.6 g/mol
InChI Key: ZXIBCJHYVWYIKI-GLJPWUSYSA-N
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Description

Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, protection and deprotection steps, and purification processes. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and process optimization ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, enzymes, and nucleic acids. It can be used in assays to investigate its effects on cellular processes and pathways.

Medicine

In the field of medicine, ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate may include other azetidinyl derivatives, carbamoyl compounds, and deuterated molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and deuterated cyclohexyl moiety. This unique structure may confer specific properties such as increased stability, altered reactivity, and potential therapeutic benefits.

Properties

Molecular Formula

C24H35N5O5

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate

InChI

InChI=1S/C24H35N5O5/c1-2-34-20(30)15-26-21(17-6-4-3-5-7-17)24(32)29-13-12-19(29)23(31)27-14-16-8-10-18(11-9-16)22(25)28-33/h8-11,17,19,21,26,33H,2-7,12-15H2,1H3,(H2,25,28)(H,27,31)/t19-,21+/m0/s1/i3D2,4D2,5D2,6D2,7D2,17D

InChI Key

ZXIBCJHYVWYIKI-GLJPWUSYSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)/C(=N/O)/N)NCC(=O)OCC)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)CNC(C1CCCCC1)C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N

Origin of Product

United States

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